

# Dual PIM/FLT3 Inhibition with SEL24-B489 Overcomes Resistance in Acute Myeloid Leukemia

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Compound Name:	SEL24-B489	
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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Activity of **SEL24-B489** in FLT3 Inhibitor-Resistant Acute Myeloid Leukemia (AML).

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge in the treatment of acute myeloid leukemia (AML). A promising strategy to overcome this resistance is the dual inhibition of FLT3 and PIM kinases. **SEL24-B489** (also known as MEN1703) is a first-in-class, orally available, dual pan-PIM/FLT3 inhibitor that has demonstrated potent activity in preclinical models of FLT3 inhibitor-resistant AML.[1][2] This guide provides a comparative analysis of **SEL24-B489**'s performance against selective FLT3 and PIM inhibitors, supported by experimental data.

# **Overcoming Resistance by Targeting PIM Kinases**

FLT3 internal tandem duplication (FLT3-ITD) mutations are common in AML and lead to constitutive activation of the FLT3 signaling pathway, promoting leukemia cell proliferation and survival.[1][3] While FLT3 inhibitors have shown clinical activity, resistance frequently emerges, often driven by the upregulation of PIM kinases.[1][3][4][5] PIM kinases are downstream effectors of FLT3 signaling and their increased expression can sustain pro-survival signals even when FLT3 is inhibited.[3][6] By simultaneously targeting both FLT3 and PIM kinases, SEL24-B489 aims to abrogate these primary and escape signaling pathways.[1][3]

# Comparative Efficacy of SEL24-B489



Preclinical studies have consistently demonstrated the superior and broader activity of **SEL24-B489** compared to selective inhibitors of either FLT3 or PIM kinases alone.

### In Vitro Activity in AML Cell Lines

**SEL24-B489** exhibits potent cytotoxic activity against a panel of AML cell lines, irrespective of their FLT3 mutation status. In head-to-head comparisons, **SEL24-B489** was significantly more effective than the selective PIM inhibitor AZD1208 and the selective FLT3 inhibitor AC220 (Quizartinib).[3][4][6][7]

Cell Line	FLT3 Status	SEL24-B489	AZD1208 (PIM Inhibitor)	AC220 (FLT3 Inhibitor)
MV-4-11	FLT3-ITD+	High Activity	Low Activity	High Activity
MOLM-13	FLT3-ITD+	High Activity	Low Activity	High Activity
MOLM-16	FLT3-WT	High Activity	High Activity	Low Activity
KG-1	FLT3-WT	High Activity	Moderate Activity	Low Activity

Table 1: Summary of in vitro activity of **SEL24-B489** and selective inhibitors in AML cell lines. "High Activity" indicates significant inhibition of cell viability.

#### **Activity Against FLT3 Inhibitor-Resistant Mutations**

A key advantage of **SEL24-B489** is its activity against AML cells harboring FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, D835V, and F691L, which confer resistance to many selective FLT3 inhibitors.[1][3][8] Studies have shown that while the efficacy of AC220 is diminished in cells with these mutations, **SEL24-B489** retains its potent activity.[3]



Cell Line Model	Inhibitor	Outcome
MOLM-14 (Parental)	AC220	Sensitive
MOLM-14 + FLT3-D835Y	AC220	Resistant
MOLM-14 + FLT3-D835Y	SEL24-B489	Sensitive
MOLM-14 + FLT3-F691L	AC220	Resistant
MOLM-14 + FLT3-F691L	SEL24-B489	Sensitive

Table 2: **SEL24-B489** overcomes resistance mediated by FLT3-TKD mutations.

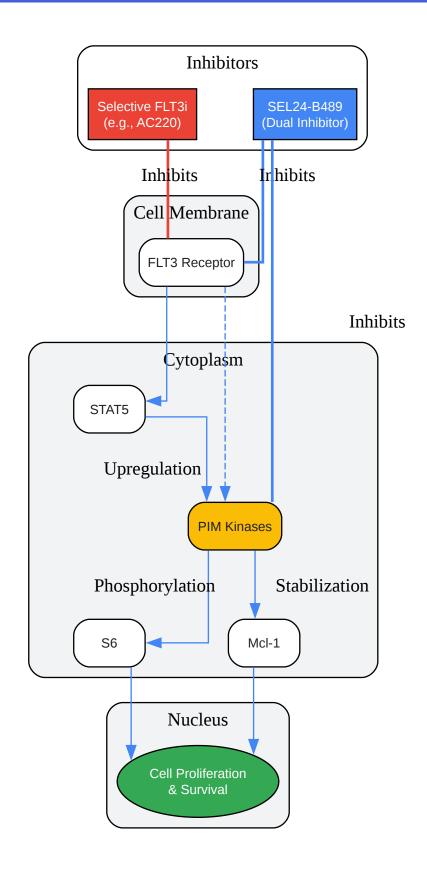
## **Efficacy in Primary AML Patient Samples**

The superior activity of **SEL24-B489** has also been confirmed in primary blasts isolated from AML patients. The dual inhibitor was more effective at reducing the viability of both FLT3-ITD positive and FLT3-WT primary AML cells compared to selective inhibitors.[3][8]

## **Signaling Pathways and Experimental Workflows**

The rationale for dual PIM/FLT3 inhibition is rooted in the interconnected signaling pathways driving AML cell survival.



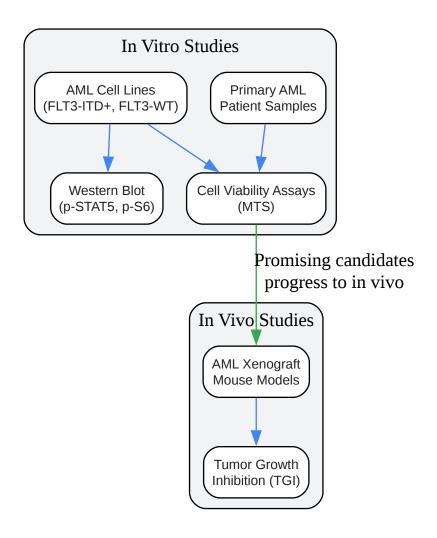


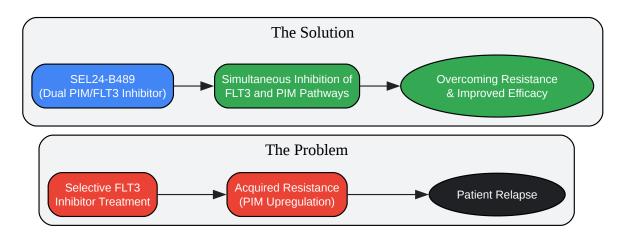
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Caption: FLT3 and PIM kinase signaling pathways in AML.



The preclinical evaluation of **SEL24-B489** typically follows a structured workflow to establish its efficacy and mechanism of action.







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